N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3,4-difluorobenzenesulfonamide
Description
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3,4-difluorobenzenesulfonamide is a synthetic sulfonamide derivative featuring a 3,4-difluorobenzenesulfonamide core linked via an ethyl group to a 2,4-dioxooxazolidin-3-yl moiety. The 3,4-difluoro substitution on the benzene ring is a strategic modification, likely aimed at enhancing metabolic stability, lipophilicity, or receptor-binding affinity, as fluorine substitution is a common tactic in medicinal chemistry .
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O5S/c12-8-2-1-7(5-9(8)13)21(18,19)14-3-4-15-10(16)6-20-11(15)17/h1-2,5,14H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVIUGCNMLBFQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3,4-difluorobenzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3,4-difluorobenzenesulfonamide
- Molecular Formula : C₁₃H₁₃F₂N₃O₄S
- Molecular Weight : 335.32 g/mol
Biological Activity Overview
Research indicates that compounds similar to N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3,4-difluorobenzenesulfonamide exhibit various biological activities. The following sections summarize key findings regarding its antibacterial and antifungal properties.
Antibacterial Activity
Numerous studies have evaluated the antibacterial efficacy of related compounds against various bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 625–1250 µg/mL | Excellent |
| Staphylococcus epidermidis | 500 µg/mL | Excellent |
| Enterococcus faecalis | 625 µg/mL | Moderate |
| Pseudomonas aeruginosa | 250 µg/mL | Good |
| Escherichia coli | No activity | None |
Studies have shown that derivatives of oxazolidinones often demonstrate significant activity against Gram-positive bacteria, with some exhibiting moderate effects on Gram-negative strains.
Antifungal Activity
The antifungal properties of the compound were assessed against Candida albicans, a common fungal pathogen. The findings are presented in Table 2.
| Fungal Strain | MIC | Activity |
|---|---|---|
| Candida albicans | 500 µg/mL | Significant |
The compound has shown promising antifungal activity, indicating its potential use in treating fungal infections.
The mechanism by which N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3,4-difluorobenzenesulfonamide exerts its biological effects is believed to involve interference with bacterial protein synthesis. Similar compounds have been shown to inhibit the bacterial ribosome, leading to disrupted cellular function and ultimately cell death.
Case Studies and Research Findings
- Study on Oxazolidinone Derivatives : A study published in the Journal of Medicinal Chemistry explored various oxazolidinone derivatives, including those structurally similar to N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3,4-difluorobenzenesulfonamide. The researchers found that modifications in the side chains significantly affected antibacterial potency and spectrum of activity against resistant strains .
- Comparative Analysis : Another research article compared the efficacy of several sulfonamide derivatives against a panel of clinical isolates. The findings suggested that modifications at the aromatic ring position enhanced activity against resistant strains of Staphylococcus aureus .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The structural and functional attributes of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3,4-difluorobenzenesulfonamide can be contextualized by comparing it to related sulfonamide derivatives and fluorinated bioactive molecules. Below is a detailed analysis:
Structural Analogues with 3,4-Difluorobenzenesulfonamide Moieties
- Compound 35 (N-(Cis-3-(2-((S)-2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)-ethyl)-3-hydroxycyclobutyl)-3,4-difluorobenzenesulfonamide): Shares the 3,4-difluorobenzenesulfonamide group but incorporates a tetrahydrobenzo[d]thiazole and hydroxycyclobutyl substituent. Exhibits potent dopamine D3 receptor agonist activity (EC50 = 0.5 nM), highlighting the role of fluorinated sulfonamides in neurological targeting . Key Difference: The absence of the oxazolidinone ring in Compound 35 suggests divergent pharmacological pathways compared to the target compound.
Fluorinated Sulfonamides in Drug Design
- Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide): Features dual fluorine substitutions and a pyrazolopyrimidine core. Molecular weight (589.1 g/mol) and melting point (175–178°C) provide benchmarks for physicochemical properties of fluorinated sulfonamides . Key Contrast: The chromene-pyrazolopyrimidine scaffold diverges from the oxazolidinone-ethyl linkage in the target compound, underscoring structural versatility in fluorinated drug design.
Isoquinoline-Based Fluorinated Compounds
- (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: Combines a fluorinated biphenyl group with an isoquinoline precursor. Key Insight: While lacking a sulfonamide group, this compound exemplifies fluorine’s role in modulating receptor interactions—a principle applicable to the target molecule.
Comparative Data Table
Pharmacological and Industrial Relevance
- Neurological Applications : Compound 35’s D3 receptor activity suggests fluorinated sulfonamides may excel in CNS drug design, a plausible avenue for the target compound .
- Antimicrobial Potential: The oxazolidinone moiety’s historical link to antibiotics (e.g., linezolid) implies possible antibacterial mechanisms, contrasting with pesticidal sulfonamides in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
